1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine
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Overview
Description
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzopyran ring fused with a piperidine ring, and an imidazopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran and piperidine intermediates, followed by their coupling with the imidazopyridazine moiety. Common reagents used in these reactions include strong bases, coupling agents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-piperidine
- 2-methylimidazo[1,2-b]pyridazine derivatives
Uniqueness
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C23H26N4O3/c1-16-14-27-21(24-16)8-9-22(25-27)29-15-17-10-12-26(13-11-17)23(28)20-7-6-18-4-2-3-5-19(18)30-20/h2-5,8-9,14,17,20H,6-7,10-13,15H2,1H3 |
InChI Key |
GPPSJXLGYZEAIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CCC5=CC=CC=C5O4 |
Origin of Product |
United States |
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